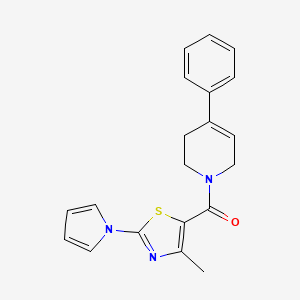

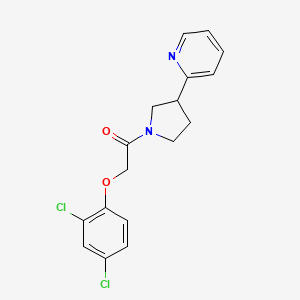

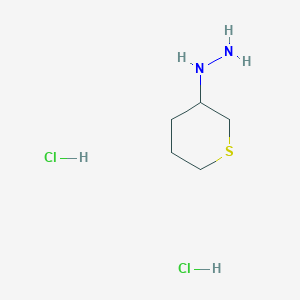

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone, also known as DPE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis and Fungicidal Activity

A related compound, 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol, has been synthesized for pharmacological and agrochemical screening, showing fungicidal activity. This indicates potential agricultural applications for similar compounds (Kuzenkov & Zakharychev, 2009).

Synthesis of Multifunctional Compounds

A multicomponent domino reaction strategy has been employed for synthesizing poly-functionalized innovative nicotinonitriles, incorporating pyrene and fluorene moieties. This approach has potential applications in materials science due to the compounds' strong blue-green fluorescence emission (Hussein, El Guesmi & Ahmed, 2019).

Organometallic Chemistry

In organometallic chemistry, compounds like 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone have been used to create tridentate ligands coordinating with iron and cobalt dichloride. These complexes show potential for catalytic activities, particularly in ethylene reactivity (Sun et al., 2007).

Solution-State Conformations

Research on di(pyridin-2-yl) ketone, which shares structural similarities, has provided insights into solution-state conformations and the influence of substituent effects on photophysical properties. This research could inform the understanding of related compounds' behaviors in various solvents (Gore et al., 1980).

Corrosion Inhibition

A synthesized pyrrole derivative displayed good inhibition efficiency on steel surfaces, highlighting potential applications in corrosion inhibition. While not directly related, this demonstrates the versatility of pyrrolidine-based compounds in industrial applications (Louroubi et al., 2019).

Electrooptic Film Fabrication

Chromophores based on pyrrole-pyridine architecture have been synthesized and characterized, showcasing their potential in covalent self-assembly and influencing thin-film microstructure and nonlinear optical response. This points to applications in optoelectronic device fabrication (Facchetti et al., 2006).

Conducting Polymers

Derivatives of bis(pyrrol-2-yl) arylenes, synthesized for electropolymerization, suggest the potential of similar compounds in developing conducting polymers. These materials could have significant implications in electronics and materials science (Sotzing et al., 1996).

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3-pyridin-2-ylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c18-13-4-5-16(14(19)9-13)23-11-17(22)21-8-6-12(10-21)15-3-1-2-7-20-15/h1-5,7,9,12H,6,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOLPGWKSPBJRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenoxy)-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2961079.png)

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)

![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)

![3-[(2,5-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2961085.png)